

An In-depth Technical Guide to the Discovery and History of Triallylmethylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Triallylmethylsilane*

Cat. No.: *B074649*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylmethylsilane ((C₃H₅)₃SiCH₃), a cornerstone of organosilicon chemistry, possesses a unique molecular architecture that has rendered it a valuable intermediate and building block in a multitude of applications, from polymer science to organic synthesis. This guide provides a comprehensive exploration of the discovery and historical development of

Triallylmethylsilane. It delves into the pioneering synthetic methodologies, the evolution of its characterization, and the scientific context that shaped its emergence. By examining the causality behind experimental choices and grounding the narrative in authoritative references, this document serves as an in-depth technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

The Genesis of Organosilicon Chemistry: A Prelude to Discovery

The journey to **Triallylmethylsilane** begins with the dawn of organosilicon chemistry in the mid-19th century. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilane, tetraethylsilane, marking a pivotal moment in chemical history. This breakthrough laid the groundwork for a new field of study focused on compounds containing silicon-carbon bonds. The early 20th century witnessed significant progress, largely driven by the pioneering work of Frederic Kipping, who extensively utilized the newly discovered Grignard reagents to

forge Si-C bonds, synthesizing a variety of alkyl and aryl silanes.^[1] This era was characterized by a burgeoning interest in the unique properties and potential applications of these novel compounds.

The Advent of Allylsilanes and the Probable Emergence of Triallylmethylsilane

While a definitive, singular publication announcing the "discovery" of **Triallylmethylsilane** remains elusive in readily accessible historical records, its synthesis can be confidently placed within the broader context of the intensive research into unsaturated organosilanes that occurred in the mid-20th century. The development of synthetic methods for allylic silanes was a natural progression from the earlier work on saturated organosilanes.

The primary and most logical route for the first synthesis of **Triallylmethylsilane** is the Grignard reaction. This powerful carbon-carbon bond-forming reaction, discovered by Victor Grignard in 1900, became the workhorse for organometallic synthesis.^[1] The reaction of a Grignard reagent with a halosilane was the standard method for producing organosilanes during this period.

The synthesis of **Triallylmethylsilane** would have involved the reaction of allylmagnesium bromide ($\text{CH}_2=\text{CHCH}_2\text{MgBr}$) with methyltrichlorosilane (CH_3SiCl_3). The stoichiometry of this reaction would be crucial in determining the final product. The stepwise substitution of the chlorine atoms on the silicon center by the allyl groups would lead to the formation of **Triallylmethylsilane**.

Conceptual Reaction Pathway:

Caption: Grignard synthesis of **Triallylmethylsilane**.

While the exact date and researchers of the first synthesis are not definitively documented in a landmark paper, the intellectual and technical framework for its creation was firmly established by the 1940s and 1950s. During this time, chemists like D.T. Hurd were actively investigating the synthesis and properties of various unsaturated organosilanes, including vinyl and allyl derivatives. It is highly probable that **Triallylmethylsilane** was first synthesized and characterized as part of these broader investigations into the reactivity of allyl Grignard reagents with various chlorosilanes.

Physicochemical Properties and Early Characterization

The early characterization of a novel compound like **Triallylmethylsilane** would have relied on classical analytical techniques. These would have included:

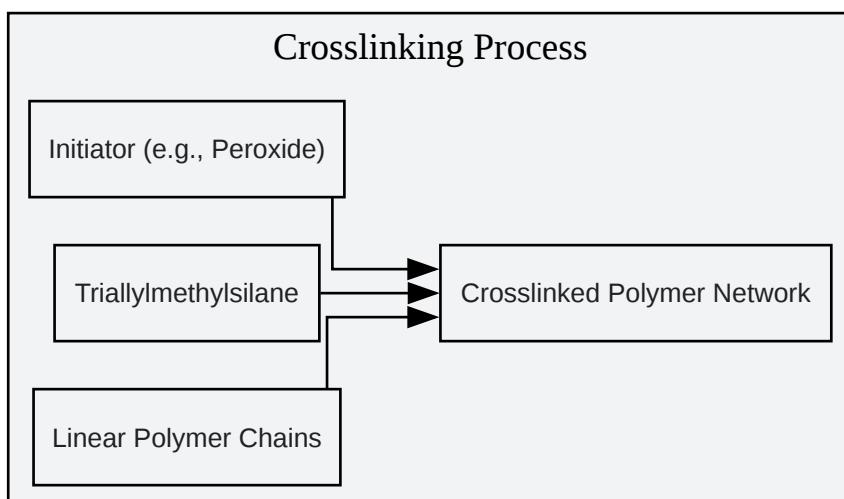
- Elemental Analysis: To determine the empirical formula and confirm the presence of silicon, carbon, and hydrogen in the correct ratios.
- Boiling Point Determination: A key physical constant for liquid compounds.
- Density Measurement: To further characterize its physical properties.
- Refractive Index Measurement: A common technique for identifying and assessing the purity of liquid organic compounds.

With the advent of modern spectroscopic techniques, the structural elucidation of **Triallylmethylsilane** became far more precise.

Property	Value
Molecular Formula	$C_{10}H_{18}Si$
Molar Mass	166.34 g/mol
Boiling Point	95 °C (52 mmHg)
Density	0.775 g/cm ³
Appearance	Clear, colorless liquid

Data sourced from publicly available chemical databases.

The Role of **Triallylmethylsilane** in Polymer Chemistry and Organic Synthesis


The historical significance of **Triallylmethylsilane** lies not just in its synthesis but in its utility as a versatile chemical intermediate. The presence of three reactive allyl groups attached to a

central silicon atom provides a unique platform for a variety of chemical transformations.

Crosslinking Agent in Polymer Science

One of the earliest and most significant applications of **Triallylmethylsilane** is as a crosslinking agent. The allyl groups can participate in polymerization reactions, forming bridges between polymer chains. This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.

Conceptual Workflow: Polymer Crosslinking

[Click to download full resolution via product page](#)

Caption: Role of **Triallylmethylsilane** in polymer crosslinking.

Precursor to Functionalized Organosilanes

The reactivity of the allyl groups also makes **Triallylmethylsilane** a valuable precursor for the synthesis of more complex, functionalized organosilanes. Through reactions such as hydrosilylation, the allyl groups can be modified to introduce a wide range of functional moieties, further expanding its synthetic utility.

Modern Synthetic Approaches and Applications

While the Grignard reaction remains a fundamental and viable method for the synthesis of **Triallylmethylsilane**, modern advancements in catalysis have provided alternative and often more efficient routes to allylsilanes in general. However, for the specific case of **Triallylmethylsilane**, the Grignard synthesis continues to be a primary industrial method due to its cost-effectiveness and scalability.

Today, **Triallylmethylsilane** is a commercially available reagent used in a variety of fields:

- Materials Science: As a crosslinker for silicones and other polymers to produce materials with enhanced properties.
- Adhesives and Sealants: To improve adhesion and durability.
- Organic Synthesis: As a starting material for the synthesis of complex organosilicon compounds.
- Drug Development: While not a therapeutic agent itself, it can be used in the synthesis of silicon-containing molecules with potential biological activity.

Conclusion

The story of **Triallylmethylsilane** is intrinsically linked to the broader history of organosilicon chemistry. While the precise moment of its discovery is not immortalized in a single, celebrated publication, its synthesis was a logical and inevitable outcome of the pioneering work in the mid-20th century. The enduring utility of the Grignard reaction for its preparation and its continued importance as a crosslinking agent and synthetic intermediate are a testament to the foundational principles of organometallic chemistry. For researchers and professionals, understanding the historical context of this seemingly simple molecule provides valuable insight into the evolution of a field that continues to shape modern science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Triallylmethylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074649#discovery-and-history-of-triallylmethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com